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molecular formula C12H14O3 B148361 Ethyl 4-Methoxycinnamate CAS No. 24393-56-4

Ethyl 4-Methoxycinnamate

Cat. No. B148361
M. Wt: 206.24 g/mol
InChI Key: DHNGCHLFKUPGPX-RMKNXTFCSA-N
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Patent
US07208495B2

Procedure details

Using ethyl 3-(4-methoxyphenyl)-2-propenoate, the title compound was synthesized in the same manner as in Reference Example 5. Yield 38%. mp. 144–149° C. (ethyl acetate-hexane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:5][CH:4]=1.C(OCC)(=[O:18])C.CCCCCC>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH2:15][C:14](=[O:18])[O:13][C:11](=[O:12])[CH2:10]2)=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C=CC(=O)OCC
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1CC(=O)OC(C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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